molecular formula C10H12BrNO3 B2970490 2-bromo-N-(2,5-dimethoxyphenyl)acetamide CAS No. 349120-92-9

2-bromo-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2970490
CAS No.: 349120-92-9
M. Wt: 274.114
InChI Key: KTLGJALTFRVTMU-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,5-dimethoxyphenyl)acetamide is a brominated acetamide derivative featuring a 2,5-dimethoxyphenyl substituent. Its molecular formula is C₁₀H₁₂BrNO₃ (MW: 288.15) , synthesized via acylation of 2,5-dimethoxyaniline with 2-bromoacetyl bromide in the presence of triethylamine, yielding a 73% product . Key structural characteristics include:

  • Methoxy groups at positions 2 and 5 of the aromatic ring, enhancing electron density and influencing reactivity.
  • A bromoacetamide backbone, enabling nucleophilic substitution reactions for further functionalization.
  • Planar amide conformation confirmed by NMR (¹H and ¹³C) and crystallographic data .

The compound serves as a precursor in pharmaceutical and agrochemical synthesis, particularly in developing cytotoxic agents and receptor ligands .

Properties

IUPAC Name

2-bromo-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-14-7-3-4-9(15-2)8(5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLGJALTFRVTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,5-dimethoxyphenyl)acetamide typically involves the bromination of N-(2,5-dimethoxyphenyl)acetamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination .

Industrial Production Methods

This would include optimizing the reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted acetamides depending on the nucleophile used.

    Oxidation Reactions: Products include corresponding ketones or aldehydes.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

2-bromo-N-(2,5-dimethoxyphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The bromine atom and the methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Brominated Acetamide Derivatives

Compound Name Molecular Formula MW Key Substituents Biological Activity/Use Reference
2-Bromo-N-(2,5-dimethoxyphenyl)acetamide C₁₀H₁₂BrNO₃ 288.15 2,5-dimethoxy phenyl Cytotoxic agent precursor
2-Bromo-N-(2,5-dimethylphenyl)acetamide C₁₀H₁₂BrNO 242.12 2,5-dimethyl phenyl Not specified
2-Bromo-N-(3-methoxyphenyl)acetamide C₉H₁₀BrNO₂ 244.09 3-methoxy phenyl Not specified
B-905 (N-[(2,5-dimethoxyphenyl)methyl]-N-(2-phenoxyphenyl)acetamide) C₂₃H₂₂BrNO₄ 456.33 2,5-dimethoxy benzyl, 2-phenoxy phenyl TSPO ligand (CNS imaging)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide C₁₇H₁₄F₃N₂O₃S 398.37 Benzothiazole, 2,5-dimethoxy phenyl Patent: Anticancer applications

Key Observations:

Substituent Influence on Activity: The 2,5-dimethoxy group in the target compound enhances solubility and electron-rich character compared to methyl (e.g., 2,5-dimethylphenyl in ) or single methoxy (e.g., 3-methoxyphenyl in ) analogues. This facilitates interactions with biological targets like receptors . Benzothiazole-containing derivatives (e.g., ) exhibit improved binding to enzymes due to aromatic stacking, whereas TSPO ligand B-905 leverages bulky phenoxy groups for brain permeability .

Synthetic Flexibility: Bromine at the α-position allows for nucleophilic substitution, enabling conjugation with heterocycles (e.g., benzothiazole in ) or alkyl chains (e.g., B-905’s phenoxy extension ).

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility :
    • The target compound’s logP (~3.98 estimated) is lower than B-905 (logP 4.71 ), reflecting reduced lipophilicity due to polar methoxy groups.
    • Dimethoxy derivatives generally show higher aqueous solubility than halogenated or alkylated analogues .
  • Hydrogen Bonding :
    • Crystallographic studies of N-substituted acetamides (e.g., ) reveal intramolecular H-bonding between amide NH and methoxy oxygen, stabilizing planar conformations critical for receptor binding.

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